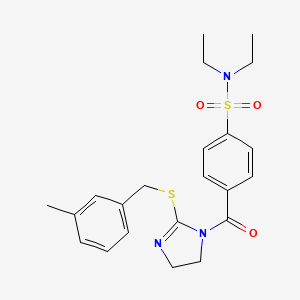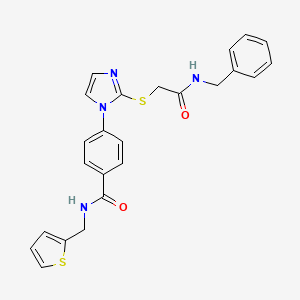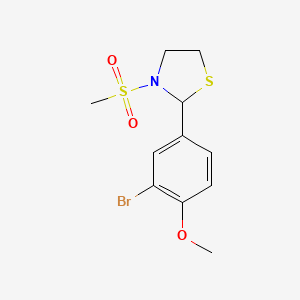![molecular formula C17H16N2O4 B2463095 4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol CAS No. 879444-35-6](/img/structure/B2463095.png)
4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol” is a small molecule with the chemical formula C17H16N2O3 . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylpyrazole skeleton, which is a pyrazole bound to a phenyl group . The average molecular weight is 296.3205 and the monoisotopic weight is 296.116092388 .Aplicaciones Científicas De Investigación
Biomimetic Syntheses and Synthetic Chemistry
Research has demonstrated the utility of methoxypyrylium compounds derived from 2H-pyran-2-ones and 4H-pyran-4-ones in producing linear β-polycarbonyl derivatives. These derivatives can undergo cyclisation to generate polyketide aromatic systems, which are of interest for synthetic organic chemistry applications. Syntheses of various benzene derivatives, such as ethyl 2,4-dimethoxy-6-methylbenzoate and 2,4-dimethoxy-6-methylbiphenyl, have been described, highlighting the potential of pyrylium salts in biomimetic syntheses (Griffin et al., 1984).
Molecular Docking and Quantum Chemical Calculations
Another study focused on the molecular structure and spectroscopic data of a similar compound, analyzing it through density functional theory (DFT) calculations. This study explored the geometry optimization, vibrational spectra, and molecular parameters, providing insights into the electronic properties and potential biological effects based on molecular docking predictions (Viji et al., 2020).
Phototransformations
The phototransformations of 4-benzopyranol systems have been studied for their steady-state photolysis and laser flash photolysis, showing how prototropic reactions dominate under direct photolysis. This research contributes to our understanding of the reactive nature of certain compounds under light exposure (Ramaiah et al., 1988).
Complexation with Metal Ions
Studies on the reaction of 3-(2-methoxyphenyl)pyrazole with 1,2-bis(bromomethyl)benzene under phase-transfer conditions have produced new ligands for complexation with metal ions such as ruthenium(III) and chromium(III). These complexes have been analyzed for their crystal structures, redox properties, and spectroelectrochemistry, indicating potential applications in materials science and coordination chemistry (Frey et al., 2001).
Propiedades
IUPAC Name |
4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-17(23-13-6-4-12(22-2)5-7-13)16(19-18-10)14-8-3-11(20)9-15(14)21/h3-9,20-21H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSKFDMVCSRCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2463013.png)
![4-{[3-(6-chloropyridin-3-yl)prop-2-enamido]methyl}-N-methyl-N-(propan-2-yl)benzamide](/img/structure/B2463015.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2463016.png)



![N-cyclopentyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2463020.png)


![5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide](/img/structure/B2463030.png)


![N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2463034.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2463035.png)